Piperazine-2,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine-2,3,5-trione is a heterocyclic organic compound with the molecular formula C₄H₄N₂O₃. It is characterized by a six-membered ring containing two nitrogen atoms and three carbonyl groups at positions 2, 3, and 5. This compound is known for its applications in various fields, including the food industry as a sweetener and in pharmaceuticals as an anti-inflammatory agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine-2,3,5-trione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with carbonyl compounds under acidic conditions. Another method includes the reaction of piperazine with phosgene or its derivatives, followed by oxidation to introduce the carbonyl groups .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The process typically includes the use of metal catalysts supported on polymeric resins to facilitate the cyclization and oxidation reactions .
Chemical Reactions Analysis
Types of Reactions: Piperazine-2,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Piperazine-2,3,5-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly phosphatases.
Medicine: this compound derivatives are explored for their anti-inflammatory and antimicrobial properties.
Industry: It is used in the food industry as a non-nutritive sweetener and in the production of flame retardants
Mechanism of Action
The mechanism of action of piperazine-2,3,5-trione involves its interaction with specific molecular targets. It acts as an inhibitor of phosphatases, enzymes that remove phosphate groups from proteins. By inhibiting these enzymes, this compound can modulate various cellular processes, including signal transduction pathways involved in inflammation and cell growth .
Comparison with Similar Compounds
Dithiodioxopiperazine: Known for its cytotoxic properties.
12-Demethyl-12-oxodehydroechinulin: Exhibits cytotoxic activity.
Gliocladine C: A natural product with antimicrobial properties.
Lasiodiplines A: Known for their antiviral activity.
MPC 1001F and MPC 1001H: Antiviral compounds.
Rubrumline L: Exhibits antiviral properties.
Neoechinuline: Known for its antimicrobial activity.
Variecolorin J: Exhibits antimicrobial properties.
Uniqueness: Piperazine-2,3,5-trione is unique due to its ability to inhibit phosphatases, making it a valuable compound in the study of enzyme regulation and potential therapeutic applications. Its structural features, including the three carbonyl groups, provide distinct reactivity compared to other similar compounds .
Properties
IUPAC Name |
piperazine-2,3,5-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-5-3(8)4(9)6-2/h1H2,(H,5,8)(H,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRCYAMOHVNOSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340800 |
Source
|
Record name | Piperazinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-48-5 |
Source
|
Record name | Piperazinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.